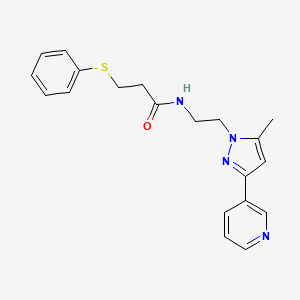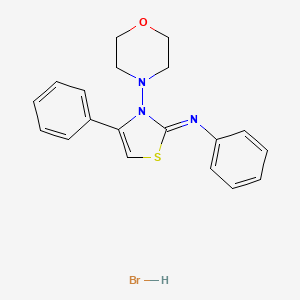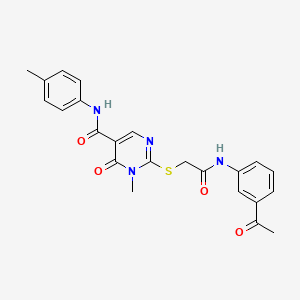![molecular formula C16H19NO3 B2823795 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide CAS No. 2034277-64-8](/img/structure/B2823795.png)
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide is a synthetic compound that features a benzofuran ring, a hydroxypropyl group, and a cyclopropylacetamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.
Mecanismo De Acción
Target of Action
For instance, some benzofuran derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in regulating cell growth and proliferation.
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interfere with pathways involved in cell proliferation .
Pharmacokinetics
Benzofuran derivatives are known to have a broad range of clinical uses, indicating that they have favorable pharmacokinetic properties .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide may also have similar effects.
Action Environment
It is known that the efficacy of benzofuran derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Análisis Bioquímico
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
Benzofuran compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. A related compound, (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP), has been tested in a mouse lung adenocarcinoma xenograft model . Both low and high doses of BPAP significantly inhibited tumor growth, but the mechanism of action was different for each dose .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of Cyclopropylacetamide: The final step involves the formation of the cyclopropylacetamide moiety, which can be achieved through an amide coupling reaction using cyclopropylacetic acid and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen, 8-methoxypsoralen, and angelicin share the benzofuran scaffold and exhibit similar biological activities.
Cyclopropylacetamide Derivatives: Compounds containing the cyclopropylacetamide moiety are known for their stability and potential therapeutic applications.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and potential applications. The presence of the benzofuran ring, hydroxypropyl group, and cyclopropylacetamide moiety makes it a versatile compound for various research and industrial purposes.
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,10-17-15(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,19H,6-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYSIZWRPUKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1CC1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)
![4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)



![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)



